![molecular formula C11H9Cl2N3OS B7748590 6-amino-2-[(2,5-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7748590.png)
6-amino-2-[(2,5-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one
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Overview
Description
6-amino-2-[(2,5-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group at position 6, a dichlorophenyl group at position 2, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-[(2,5-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. For example, the Gould–Jacobs reaction is commonly used, which involves heating the reactants at 250°C in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, potentially using continuous flow reactors and automated systems to control temperature and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-[(2,5-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
6-amino-2-[(2,5-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-amino-2-[(2,5-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibition properties.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits a range of biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
6-amino-2-[(2,5-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl and methylsulfanyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-amino-2-[(2,5-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3OS/c12-7-1-2-8(13)6(3-7)5-18-11-15-9(14)4-10(17)16-11/h1-4H,5H2,(H3,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMIXAXKDDJEAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CSC2=NC(=O)C=C(N2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)CSC2=NC(=O)C=C(N2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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